5-アミノ-2-(トリフルオロメチル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

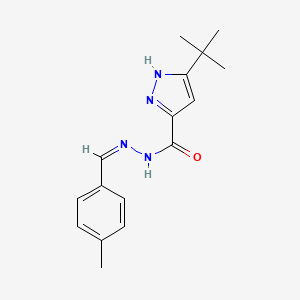

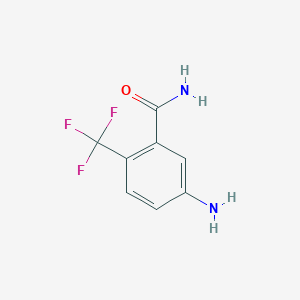

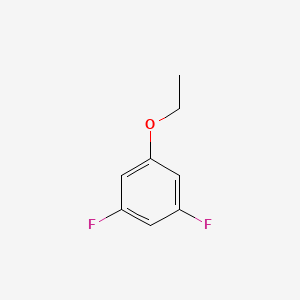

5-Amino-2-(trifluoromethyl)benzamide is a chemical compound with the CAS Number: 1369881-97-9 . It has a molecular weight of 204.15 . It is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-2-(trifluoromethyl)benzamide . Its InChI code is 1S/C8H7F3N2O/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H2,13,14) .Physical And Chemical Properties Analysis

5-Amino-2-(trifluoromethyl)benzamide has a molecular weight of 204.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 1 . The compound has a complexity of 229 .科学的研究の応用

医薬品化学と創薬

- 抗菌活性: 研究者らは、5-アミノ-2-(トリフルオロメチル)ベンズアミドの抗菌活性を調査してきました。 トリフルオロメチル基を含むそのユニークな構造は、細菌病原体に対する有効性に寄与している可能性があります .

- 抗酸化作用: 初期の研究では、この化合物が抗酸化作用を持つことが示唆されています。 抗酸化物質は、細胞を酸化ストレスから保護し、さまざまな疾患を予防する上で重要な役割を果たします .

有機合成と化学反応

- 新規化合物のビルディングブロック: 化学者は、5-アミノ-2-(トリフルオロメチル)ベンズアミドをビルディングブロックとして使用して、より複雑な分子を合成します。 トリフルオロメチル基は、さまざまな反応に参加することができ、潜在的な用途を持つ新規化合物の生成につながります .

材料科学と表面改質

- 機能性コーティング: 研究者らは、この化合物を表面の機能性コーティング開発に使用することに関心を示しています。 そのユニークな化学特性は、コーティングの接着性、耐久性、または特定の機能を向上させる可能性があります .

生物学的研究と酵素阻害

- 酵素阻害剤: 科学者らは、5-アミノ-2-(トリフルオロメチル)ベンズアミドが酵素阻害剤として作用する可能性を調査しています。 このような阻害剤は、生物学的プロセスを理解し、標的療法を設計するための貴重なツールです .

薬物動態と代謝研究

- 代謝安定性: 研究者らは、この化合物が生体内ではどのように代謝されるかを評価しています。 代謝経路を理解することは、創薬と安全性評価にとって重要です .

計算化学と分子モデリング

- 理論的研究: 計算化学者は、分子シミュレーションにおいて5-アミノ-2-(トリフルオロメチル)ベンズアミドを用いています。 これらの研究は、その電子構造、反応性、および他の分子との相互作用に関する洞察を提供します .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 5-Amino-2-(trifluoromethyl)benzamide is cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.

Mode of Action

5-Amino-2-(trifluoromethyl)benzamide acts as a selective inhibitor of COX-1 . It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition disrupts the production of prostaglandins, thereby modulating the physiological processes they regulate.

Biochemical Pathways

The inhibition of COX-1 by 5-Amino-2-(trifluoromethyl)benzamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and regulation of blood flow. By inhibiting COX-1, 5-Amino-2-(trifluoromethyl)benzamide reduces the production of these prostaglandins, potentially alleviating symptoms associated with their overproduction.

Pharmacokinetics

It is known to be acell-permeable compound , suggesting that it can readily cross cell membranes and reach its target sites in the body

Result of Action

The inhibition of COX-1 by 5-Amino-2-(trifluoromethyl)benzamide leads to a decrease in the production of prostaglandins . This can result in a reduction of inflammation and pain, given the role of prostaglandins in these processes.

特性

IUPAC Name |

5-amino-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPCYPOCILQONI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2357093.png)

![3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2357094.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2357097.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B2357100.png)

![N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2357101.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2357105.png)